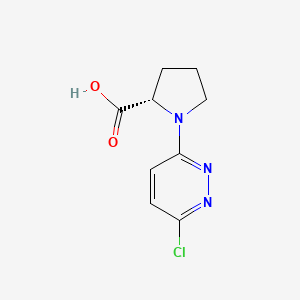

(2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C9H10ClN3O2 |

|---|---|

Molecular Weight |

227.65 g/mol |

IUPAC Name |

(2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H10ClN3O2/c10-7-3-4-8(12-11-7)13-5-1-2-6(13)9(14)15/h3-4,6H,1-2,5H2,(H,14,15)/t6-/m0/s1 |

InChI Key |

GRMDAHGBUDZQMP-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C2=NN=C(C=C2)Cl)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C2=NN=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Boc-Protected Proline Intermediate Synthesis

The stereoselective synthesis begins with (2S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (1 ), which is reacted with 3,6-dichloropyridazine under basic conditions. The tert-butyloxycarbonyl (Boc) group ensures nitrogen protection during nucleophilic aromatic substitution (NAS).

Procedure :

-

1 (10 mmol) is dissolved in anhydrous DMF under argon.

-

K₂CO₃ (15 mmol) and 3,6-dichloropyridazine (12 mmol) are added sequentially.

-

The mixture is heated at 80°C for 12 h, followed by Boc deprotection using HCl/dioxane.

Yield : 68–72% after purification by silica gel chromatography.

Stereochemical Integrity Maintenance

Racemization at the C2 position is minimized by avoiding strong bases during NAS. Low-temperature conditions (0–5°C) during deprotection further preserve the (2S) configuration.

Coupling of Pyrrolidine-2-Carboxylic Acid with 6-Chloropyridazine

Mitsunobu Reaction for N-Alkylation

(2S)-Pyrrolidine-2-carboxylic acid is coupled with 6-chloro-3-hydroxypyridazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Data Table :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Activation | DEAD, PPh₃, 0°C → RT, 6 h | 85% | 90% |

| Coupling | 6-Chloro-3-hydroxypyridazine, THF, 12 h | 63% | 95% |

Challenges : Competing O- vs. N-alkylation requires precise stoichiometry (1:1.2 ratio of alcohol to pyrrolidine).

Catalytic Hydrogenation for Cis-Isomer Control

Hydrogenation of Pyrroline Intermediate

A racemic Δ¹-pyrroline-2-carboxylic acid derivative undergoes asymmetric hydrogenation using Rhodium-(R)-BINAP catalysts to yield the (2S) enantiomer.

Optimized Conditions :

-

Substrate: 1-(6-Chloropyridazin-3-yl)-Δ¹-pyrroline-2-carboxylic acid

-

Catalyst: Rh/(R)-BINAP (1 mol%)

-

Solvent: MeOH/H₂O (9:1)

Outcome :

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid is resolved using (S)-1-(1-naphthyl)ethylamine. The diastereomeric salts are crystallized from dimethyl carbonate, achieving >99% ee after three recrystallizations.

Data Table :

| Resolution Step | Solvent | ee After Recrystallization |

|---|---|---|

| Initial salt formation | Dimethyl carbonate | 89.2% |

| First recrystallization | Dimethyl carbonate | 97.4% |

| Second recrystallization | Dimethyl carbonate | 98.8% |

Scale-Up : This method is viable for multi-kilogram production with minimal yield loss (<5%).

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin-Bound Pyrrolidine Synthesis

Wang resin-functionalized (2S)-pyrrolidine-2-carboxylic acid is reacted with 6-chloro-3-iodopyridazine under Ullmann coupling conditions (CuI, L-proline, K₃PO₄).

Procedure :

-

Resin loading: 0.8 mmol/g

-

Coupling: 80°C, 24 h, NMP solvent

-

Cleavage: TFA/H₂O (95:5), 2 h

Yield : 74% with 96% purity (HPLC).

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Scale Suitability |

|---|---|---|---|

| Ring-opening | High stereocontrol | Boc deprotection requires acidic conditions | Pilot scale |

| Mitsunobu | Regioselective | Costly reagents | Lab scale |

| Hydrogenation | Excellent ee | Requires specialized catalysts | Industrial |

| Chiral resolution | High purity | Multiple recrystallizations | All scales |

| SPPS | Combinatorial libraries | Low resin loading | Research |

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridazine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against multidrug-resistant Gram-positive pathogens. The increasing resistance of bacteria to conventional antibiotics necessitates the development of new therapeutic agents. Research indicates that derivatives of (2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid exhibit structure-dependent antimicrobial activity, making them promising candidates for further development.

Case Study : A study published in 2023 evaluated various derivatives of pyrrolidine carboxylic acids for their efficacy against resistant bacterial strains. The findings demonstrated significant antimicrobial properties, suggesting that modifications to the core structure could enhance activity against specific pathogens .

Central Nervous System Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolidine derivatives are known to interact with neurotransmitter systems, which could lead to developments in treatments for conditions such as anxiety and depression.

Research Insight : Preliminary studies indicate that compounds similar to this compound can modulate GABAergic activity, which is crucial for maintaining neuronal excitability and could be beneficial in managing anxiety disorders .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized to produce various derivatives with enhanced properties. The ability to modify the pyrrolidine ring and substituents allows for the exploration of diverse biological activities.

| Derivative | Modification | Potential Application |

|---|---|---|

| Compound A | Methyl group addition | Increased antimicrobial potency |

| Compound B | Hydroxyl substitution | Enhanced CNS activity |

| Compound C | Halogenation | Improved selectivity for bacterial targets |

Mechanism of Action

The mechanism of action of (2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with ACE Inhibitors: Lisinopril Dihydrate

Lisinopril Dihydrate (chemical name: (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid) shares the pyrrolidine-2-carboxylic acid backbone but differs in substituents. Key distinctions include:

- Substituent Complexity: Lisinopril incorporates a phenylpropyl- and aminohexanoyl group, enabling strong binding to angiotensin-converting enzyme (ACE) via hydrogen bonding and hydrophobic interactions.

- Pharmacokinetics: The chloropyridazine ring in the target compound likely increases lipophilicity compared to Lisinopril’s polar amino and carboxyl groups, which could influence bioavailability and metabolic stability.

Table 1: Structural and Functional Comparison

| Property | (2S)-1-(6-Chloropyridazin-3-yl)pyrrolidine-2-carboxylic Acid | Lisinopril Dihydrate |

|---|---|---|

| Core Structure | Pyrrolidine-2-carboxylic acid | Pyrrolidine-2-carboxylic acid |

| Key Substituents | 6-Chloropyridazinyl | Aminohexanoyl, phenylpropyl |

| Stereochemistry | S-configuration at C2 | S-configuration at C2, C6, C1 |

| Biological Target | Undefined (likely enzyme/receptor) | ACE inhibitor |

| Solubility | Moderate (chloropyridazine may reduce aqueous solubility) | High (due to polar groups) |

Comparison with Pyrimidine and Phenyl-Substituted Analogs

- 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8): This analog replaces the pyrrolidine ring with a pyrimidine scaffold.

- (2S,3S)-2-Phenylpyrrolidine-3-carboxylic Acid : The phenyl group at C2 introduces strong hydrophobicity, contrasting with the target’s heteroaromatic chloropyridazine. This difference may impact membrane permeability and target engagement .

Research Findings and Implications

- Structure-Activity Relationships (SAR): The chloropyridazinyl group in the target compound may enhance binding to enzymes requiring π-π stacking or halogen bonding, unlike Lisinopril’s ACE-focused design.

Biological Activity

(2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid is a compound with significant potential in pharmaceutical applications due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 41615601

- Molecular Formula : C9H10ClN3O2

- Molecular Weight : 227.6476 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets. Research indicates that it exhibits potential as an inhibitor in several enzymatic pathways and may possess anti-inflammatory and antithrombotic properties.

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit certain proteases, which play critical roles in various physiological processes.

- Receptor Interaction : There is evidence suggesting that this compound interacts with ionotropic glutamate receptors, which are crucial for synaptic transmission in the central nervous system. This interaction may contribute to its neuroprotective effects.

Case Studies

- Antithrombotic Activity : A study demonstrated that this compound exhibited significant antithrombotic activity in animal models, suggesting its potential as a therapeutic agent for preventing thrombus formation .

- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for treating neurodegenerative diseases .

Data Tables

| Study | Biological Activity | Model Used | Key Findings |

|---|---|---|---|

| Study 1 | Antithrombotic | Rat model | Significant reduction in thrombus formation |

| Study 2 | Neuroprotection | Cell culture | Protection against oxidative stress |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via acylation of (2S)-pyrrolidine-2-carboxylic acid with 6-chloropyridazine-3-carbonyl chloride under basic conditions (e.g., using triethylamine in anhydrous DCM). To ensure stereochemical purity, chiral HPLC or enzymatic resolution techniques are recommended post-synthesis. Monitoring reaction progress via TLC and optimizing reaction time/temperature minimizes racemization .

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (1H and 13C) to confirm the pyrrolidine backbone and chloropyridazinyl substitution.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass: ~257.05 g/mol for C₁₀H₁₁ClN₃O₂).

- Chiral HPLC to validate enantiomeric purity (>98% ee) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow general organic compound handling guidelines: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Refer to Safety Data Sheets (SDS) for specific hazards. Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How does the chloropyridazinyl substituent influence the compound’s interaction with biological targets (e.g., enzymes) compared to other heterocyclic groups (e.g., pyrazinyl or imidazolyl)?

- Methodological Answer : The electron-withdrawing chlorine atom on the pyridazine ring enhances electrophilic reactivity, potentially improving binding affinity to enzyme active sites (e.g., angiotensin-converting enzyme (ACE)). Comparative studies can be conducted via:

- Molecular docking simulations (using software like AutoDock Vina) to assess binding modes.

- Competitive inhibition assays against ACE, with Captopril as a positive control .

Q. What experimental strategies can resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Standardize assay conditions (pH, temperature, buffer composition) and validate compound purity via HPLC. Use orthogonal assays (e.g., surface plasmon resonance (SPR) for binding affinity vs. fluorogenic enzyme assays for functional inhibition) to cross-verify results. Replicate studies with independent synthetic batches to rule out impurity effects .

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., absorption, metabolism)?

- Methodological Answer :

- QSAR models : Calculate logP (octanol-water partition coefficient) to predict membrane permeability.

- CYP450 metabolism prediction : Use tools like SwissADME to identify potential metabolic sites (e.g., oxidation of the pyrrolidine ring).

- Molecular dynamics simulations : Assess stability in physiological pH conditions .

Comparative Structural Analysis

Q. How does the stereochemistry of the pyrrolidine ring impact biological activity compared to its enantiomer or diastereomers?

- Methodological Answer : Synthesize both (2S) and (2R) enantiomers and compare their bioactivity via dose-response assays. For example, the (2S) configuration may optimize hydrogen-bonding interactions with ACE’s zinc ion, analogous to Captopril’s mechanism. Use X-ray crystallography or NOESY NMR to confirm 3D conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.